C16H21F3N6O2

Description

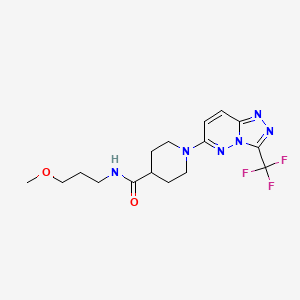

C₁₆H₂₁F₃N₆O₂ is a fluorinated heterocyclic compound characterized by a nitrogen-rich aromatic core, a trifluoromethyl (-CF₃) group, and a flexible aliphatic chain. The compound’s structure suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antiviral agent, due to the trifluoromethyl group’s metabolic stability and nitrogen atoms’ capacity for target binding .

Properties

Molecular Formula |

C16H21F3N6O2 |

|---|---|

Molecular Weight |

386.37 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C16H21F3N6O2/c1-27-10-2-7-20-14(26)11-5-8-24(9-6-11)13-4-3-12-21-22-15(16(17,18)19)25(12)23-13/h3-4,11H,2,5-10H2,1H3,(H,20,26) |

InChI Key |

OLUWOYPUHLSWIL-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC(=O)C1CCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-[(ethylcarbamoyl)methyl]-N-methylpropanamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazolopyrimidine core, introduction of the trifluoromethyl group, and subsequent functionalization to attach the propanamide side chain .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound is produced efficiently and with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-[(ethylcarbamoyl)methyl]-N-methylpropanamide: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs .

Scientific Research Applications

3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-[(ethylcarbamoyl)methyl]-N-methylpropanamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-[(ethylcarbamoyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and triazolopyrimidine core play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C₁₆H₂₁F₃N₆O₂’s properties, we compare it to three structurally related compounds (Table 1):

Table 1: Key Properties of C₁₆H₂₁F₃N₆O₂ and Analogs

Structural and Functional Differences

- C₁₆H₂₁BN₂O₂ : The boron-containing analog (CAS 1002334-06-6) has a lower molecular weight (308.17 vs. 386.38) and significantly reduced TPSA (78 vs. 128 Ų), suggesting poorer solubility but better membrane permeability. Its lack of fluorine atoms reduces metabolic stability compared to C₁₆H₂₁F₃N₆O₂ .

- C₁₅H₁₈F₃N₅O₃ : This analog has an additional oxygen atom and higher TPSA (145 Ų), leading to lower bioavailability (0.40 vs. 0.55) but improved solubility in polar solvents. The reduced nitrogen count may weaken target-binding affinity in kinase inhibition .

- C₁₇H₂₀ClN₇O₂: Chlorine substitution increases LogP (3.1 vs. However, its single hydrogen bond donor limits interactions with hydrophilic enzyme pockets .

Biological Activity

The compound with the molecular formula C16H21F3N6O2 is a fluorinated derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on current research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of fluorine atoms, which significantly influence its biological interactions. The fluorination can enhance the compound's metabolic stability and alter its pharmacokinetics, making it a subject of interest for drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting glycolytic pathways in cancer cells, particularly glioblastoma multiforme (GBM), by modulating hexokinase activity. This inhibition can lead to reduced energy production in cancer cells, thereby limiting their growth and proliferation .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, although specific data on its efficacy is still emerging .

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Hexokinase Inhibition : By binding to hexokinase, the compound disrupts glycolysis in cancerous cells. This is particularly relevant in hypoxic conditions where cancer cells rely heavily on glycolysis for survival .

- Interaction with Biological Macromolecules : It is believed that this compound interacts with proteins and enzymes, altering their function and potentially leading to therapeutic effects in various diseases.

Case Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on GBM cell lines. The results indicated a significant reduction in cell viability at low concentrations, with IC50 values demonstrating enhanced potency compared to non-fluorinated analogs. The study highlighted that the fluorinated derivatives were more effective under hypoxic conditions, suggesting a targeted approach for treating aggressive cancers .

Case Study 2: Antimicrobial Activity

In vitro assays conducted against multiple bacterial strains revealed that this compound exhibited notable antibacterial activity. The compound was tested against clinical isolates of Escherichia coli and Listeria monocytogenes, showing significant inhibition of growth at varying concentrations. These findings suggest potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits glycolysis in GBM cells | |

| Antimicrobial | Effective against E. coli and L. monocytogenes | |

| Enzyme Inhibition | Modulates hexokinase activity |

Table 2: IC50 Values for this compound in GBM Cells

| Compound | IC50 (µM) | Condition |

|---|---|---|

| This compound | 5.4 | Hypoxic |

| Non-fluorinated | 12.8 | Hypoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.